Diethyl 4-aminobenzylphosphonate

Purity QC Reproducibility

Secure the exclusive para-amino isomer for your autotaxin inhibitor research. Diethyl 4-aminobenzylphosphonate (CAS 20074-79-7) is vital for synthesizing S32826 (IC₅₀ 5.6 nM); the 2- or 3-substituted isomers and nitro-precursors fail to preserve pharmacophore activity. We strictly recommend procuring the ≥99% high-purity grade to ensure reproducible acylation yields and minimize impurity carryover in sensitive coupling reactions. Its organic solubility profile facilitates efficient workflow integration.

Molecular Formula C11H18NO3P
Molecular Weight 243.24 g/mol
CAS No. 20074-79-7
Cat. No. B103891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 4-aminobenzylphosphonate
CAS20074-79-7
SynonymsP-[(4-Aminophenyl)methyl]phosphonic Acid Diethyl Ester;  (p-Aminobenzyl)phosphonic Acid Diethyl Ester;  [(4-Aminophenyl)methyl]phosphonic Acid Diethyl Ester; (4-Aminobenzyl)phosphonic Acid Diethyl Ester;  DABP;  Diethyl (4-Aminobenzyl)phosphonate;  Diethyl
Molecular FormulaC11H18NO3P
Molecular Weight243.24 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC1=CC=C(C=C1)N)OCC
InChIInChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9,12H2,1-2H3
InChIKeyZVAYUUUQOCPZCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 4-aminobenzylphosphonate (CAS 20074-79-7): Core Identifiers, Physicochemical Profile, and Commercial Availability for Research Procurement


Diethyl 4-aminobenzylphosphonate (IUPAC: 4-(diethoxyphosphorylmethyl)aniline, CAS 20074-79-7) is an organophosphorus compound belonging to the aminophosphonate class, characterized by a phosphonate ester group linked via a methylene bridge to a para-aminophenyl ring [1]. It possesses a molecular formula of C₁₁H₁₈NO₃P and a molecular weight of 243.24 g/mol [1][2]. The compound is commercially available as a research reagent, typically supplied as a crystalline powder or crystals with a melting point range of 90–94 °C . Its solubility profile—soluble in methylene chloride, acetone, and benzene, but insoluble in water —defines its handling and reaction conditions in organic synthesis workflows.

Diethyl 4-aminobenzylphosphonate (CAS 20074-79-7): Why In-Class Analogs Cannot Simply Be Interchanged


Direct substitution of diethyl 4-aminobenzylphosphonate with other aminobenzylphosphonate isomers (e.g., 2- or 3-substituted), the unsubstituted diethyl benzylphosphonate, or the nitro-precursor diethyl 4-nitrobenzylphosphonate fails to preserve critical functionality in key synthetic pathways. The para-amino group is essential for the formation of the active pharmacophore S32826, a nanomolar autotaxin inhibitor (IC₅₀ 5.6 nM), via acylation with tetradecanoic acid derivatives [1]. Isomeric variations alter both electronic and steric properties of the intermediate, compromising coupling efficiency and the ultimate biological activity of the final product [1]. Furthermore, commercial purity specifications vary significantly between suppliers; for example, Thermo Fisher offers ≥98.5% assay purity, whereas TCI provides >95.0% , impacting reproducibility in sensitive syntheses. The compound's well-defined solubility in aprotic organic solvents and insolubility in water also dictates specific reaction conditions that cannot be replicated by more polar phosphonate analogs .

Diethyl 4-aminobenzylphosphonate (CAS 20074-79-7): Quantitative Differentiation Evidence vs. Closest Analogs


Purity Specification Differentiation: ≥98.5% (Thermo Fisher) vs. >95.0% (TCI) – Impact on Sensitive Synthetic Reproducibility

Commercial suppliers offer diethyl 4-aminobenzylphosphonate at distinct purity grades. Thermo Fisher specifications indicate an assay purity of ≥98.5% (GC) , whereas TCI lists a minimum purity of >95.0% (GC/T) . This difference of ≥3.5 percentage points in nominal purity can be critical in multistep syntheses where cumulative side-reaction byproducts or unreacted starting materials can significantly depress overall yields or complicate purification. The higher purity grade may be especially important when the compound is used as a key intermediate in the preparation of potent autotaxin inhibitors (e.g., S32826, IC₅₀ 5.6 nM), where even low-level impurities could interfere with downstream biological assays [1].

Purity QC Reproducibility Synthesis

Isomeric Specificity in Bioactive Molecule Synthesis: 4-Amino Substitution Enables Nanomolar Autotaxin Inhibition

Diethyl 4-aminobenzylphosphonate serves as the essential precursor to S32826 ([4-(tetradecanoylamino)benzyl]phosphonic acid), a first-in-class nanomolar autotaxin inhibitor with an IC₅₀ of 5.6 nM [1]. The para-amino substitution pattern is critical; the 2- and 3-amino isomers (e.g., diethyl 2-aminobenzylphosphonate, CAS 104167-26-2) would yield positional analogs that are not documented to produce comparable autotaxin inhibitory activity. Although direct comparative IC₅₀ data for the 2- and 3-isomers are lacking in the open literature, structure-activity relationship (SAR) studies on related aminophosphonates demonstrate that the position of the amino group profoundly influences both the geometry of the pharmacophore and the binding affinity to the target enzyme [2]. Thus, the 4-amino isomer is uniquely validated for the synthesis of S32826 and its derivatives.

Medicinal Chemistry Autotaxin Phosphonate Inhibitor

Solubility Profile Differentiation: Organic-Soluble, Water-Insoluble Characteristic Compared to Hydrophilic Aminophosphonates

Diethyl 4-aminobenzylphosphonate exhibits a defined solubility profile: soluble in methylene chloride, acetone, and benzene, but insoluble in water . This contrasts sharply with fully deprotected aminobenzylphosphonic acids, which are highly water-soluble due to the presence of the phosphonic acid group. The diethyl ester derivative is therefore suitable for reactions requiring anhydrous, aprotic conditions and for extractions into organic phases. This property enables its use in coupling reactions (e.g., EDC/HOBt-mediated amidations) and facilitates purification by aqueous-organic liquid-liquid extraction. In comparison, the free phosphonic acid (p-aminobenzylphosphonic acid) would require different handling and may not be compatible with certain water-sensitive transformations.

Solubility Formulation Extraction Organic Synthesis

Role as a Key Building Block in Phosphonate-Containing Drug Discovery: Validated Use in S32826 and Derivatives

Diethyl 4-aminobenzylphosphonate is a validated intermediate in the synthesis of S32826, a potent autotaxin inhibitor (IC₅₀ = 5.6 nM) [1]. Subsequent work has demonstrated that this scaffold can be further elaborated to generate α-substituted analogs with improved solubility while maintaining nanomolar-range activity [2]. The compound's utility in constructing bioactive phosphonates is documented in multiple studies, including its use in the preparation of diethyl p-benzoylaminobenzylphosphonate and in coupling reactions with chiral carboxylic acids to yield bone formation stimulatory agents [3]. In contrast, the unsubstituted diethyl benzylphosphonate (CAS 1080-32-6) lacks the amino handle for amide bond formation and cannot directly access the S32826 pharmacophore.

Medicinal Chemistry Phosphonate Drug Discovery Autotaxin

Diethyl 4-aminobenzylphosphonate (CAS 20074-79-7): Optimal Procurement Scenarios Based on Quantitative Evidence


Synthesis of S32826 and Related Autotaxin Inhibitors for Cancer and Fibrosis Research

Researchers aiming to synthesize S32826 or its α-substituted analogs should procure diethyl 4-aminobenzylphosphonate of ≥98.5% purity (e.g., Thermo Fisher grade) to ensure reproducibility in acylation steps and minimize impurity carryover into the final bioactive molecule. The compound's organic solubility facilitates efficient coupling with tetradecanoyl chloride and subsequent purification. The validated IC₅₀ of 5.6 nM for S32826 against autotaxin [1] underscores the importance of using the correct 4-amino isomer.

Preparation of Phosphonate-Containing Drug Candidates via Amide Bond Formation

Medicinal chemistry groups developing phosphonate-based enzyme inhibitors should select this compound for its versatile amino handle, which enables straightforward acylation with various carboxylic acids. The documented use of EDC/HOBt coupling conditions [2] and the compound's compatibility with aprotic organic solvents simplify reaction setup. In contrast, diethyl benzylphosphonate lacks the amino group and cannot participate in analogous diversification.

Quality Control and Reproducibility-Sensitive Syntheses Requiring High Purity Reagents

Laboratories conducting multistep syntheses where side-reactions or residual starting materials can significantly impact final yields should prioritize high-purity grades (≥98.5% assay). The purity differential of ≥3.5 percentage points relative to lower-specification alternatives reduces the risk of batch-to-batch variability and ensures more consistent outcomes, particularly in scale-up or process chemistry applications.

Technical Documentation Hub

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